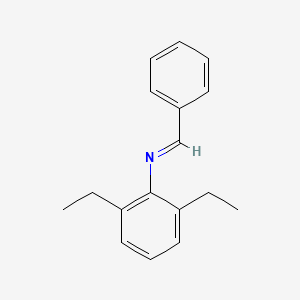
Benzenamine, 2,6-diethyl-N-(phenylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 2,6-diethyl-N-(phenylmethylene)- is an organic compound with the molecular formula C17H19N It is a derivative of benzenamine (aniline) where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by ethyl groups, and the nitrogen atom is bonded to a phenylmethylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-diethyl-N-(phenylmethylene)- typically involves the reaction of 2,6-diethylaniline with benzaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond between the nitrogen atom of the aniline derivative and the carbonyl group of benzaldehyde. Commonly used acids include hydrochloric acid or sulfuric acid, while bases such as sodium hydroxide or potassium hydroxide can also be employed.
Industrial Production Methods
In an industrial setting, the production of Benzenamine, 2,6-diethyl-N-(phenylmethylene)- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as Lewis acids, can enhance the reaction rate and yield. The product is typically purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Benzenamine, 2,6-diethyl-N-(phenylmethylene)- can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group back to the amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at the positions ortho to the ethyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: The corresponding amine.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Benzenamine, 2,6-diethyl-N-(phenylmethylene)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Benzenamine, 2,6-diethyl-N-(phenylmethylene)- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies.
類似化合物との比較
Similar Compounds
Benzenamine, 2,6-diethyl-: Lacks the phenylmethylene group, resulting in different reactivity and applications.
Benzenamine, N-(phenylmethylene)-: Lacks the ethyl groups, which can influence its chemical properties and reactivity.
Uniqueness
Benzenamine, 2,6-diethyl-N-(phenylmethylene)- is unique due to the presence of both ethyl groups and the phenylmethylene group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
79937-92-1 |
|---|---|
分子式 |
C17H19N |
分子量 |
237.34 g/mol |
IUPAC名 |
N-(2,6-diethylphenyl)-1-phenylmethanimine |
InChI |
InChI=1S/C17H19N/c1-3-15-11-8-12-16(4-2)17(15)18-13-14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3 |
InChIキー |
MITCTHODAQDVBE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)N=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-Hydroxyethylamino)ethylamino]naphthalene-1,4-dione](/img/structure/B14002934.png)
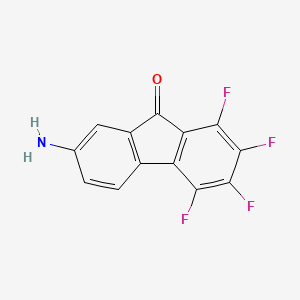
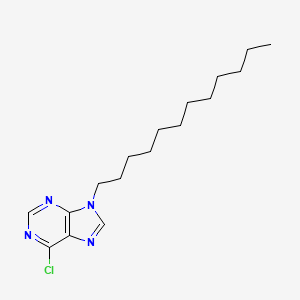
![2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-9-methyl-7-(1-methylpiperidin-4-yl)pyrido[1,2-a]pyrimidin-4-one;tetrahydrochloride](/img/structure/B14002952.png)
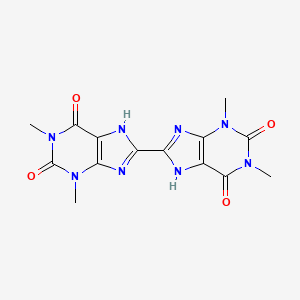
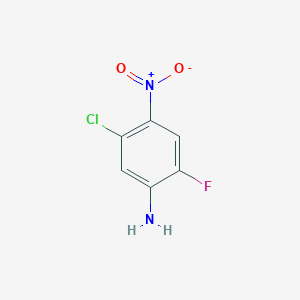
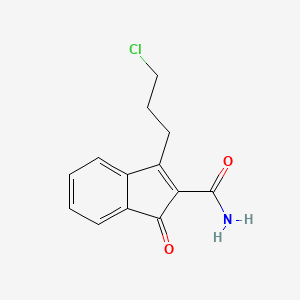
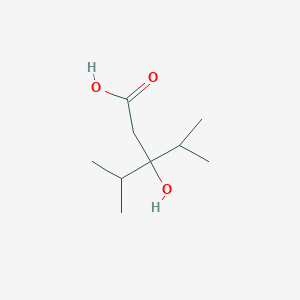
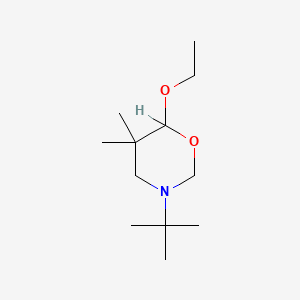
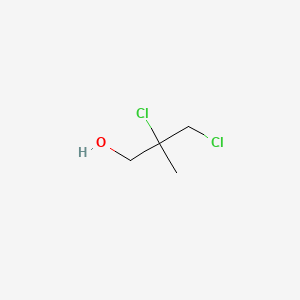
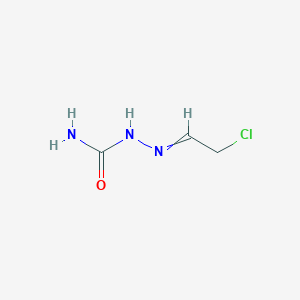
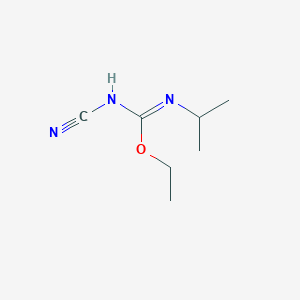
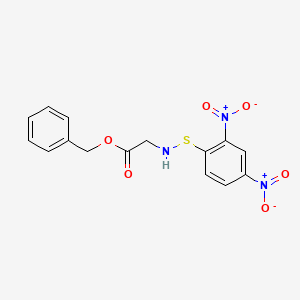
![3-[Amino-[bis(2-chloroethyl)amino]phosphoryl]oxy-1-hydroxy-propane-1-sulfonic acid](/img/structure/B14003021.png)
